4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol
Description
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol is an organic compound that features both sulfonyl and silyl functional groups
Properties
CAS No. |
918422-58-9 |
|---|---|
Molecular Formula |
C18H24O3SSi |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol |
InChI |
InChI=1S/C18H24O3SSi/c1-23(2,17-11-7-4-8-12-17)18(15-19)13-14-22(20,21)16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3 |
InChI Key |
PCQBVBAALXTMQR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(CCS(=O)(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable butanol derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with dimethyl(phenyl)silane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The silyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-2-ol: Similar structure but with a different position of the hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol lies in its combination of sulfonyl and silyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol, also known by its CAS number 918422-58-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula: C18H24O3SSi
- Molecular Weight: 348.532 g/mol
- IUPAC Name: this compound
The presence of both a benzenesulfonyl group and a dimethyl(phenyl)silyl group contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
- Electrophilic Character: The benzenesulfonyl group acts as an electrophile, facilitating nucleophilic attacks by biological molecules, which can lead to modifications of proteins and enzymes.
- Lipophilicity Enhancement: The dimethyl(phenyl)silyl group increases the lipophilicity of the compound, enhancing its ability to permeate cell membranes and reach intracellular targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For example:
- Mechanism of Action: These compounds have been shown to disrupt the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells .
- Case Study: A study evaluated the effects of phenyl benzenesulfonates on cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating potent antiproliferative activity .
Enzyme Inhibition
The compound may also serve as a potential inhibitor for various enzymes:
- Indoleamine 2,3-dioxygenase (IDO): Similar sulfonamide derivatives have been identified as potent IDO inhibitors, which play a crucial role in tumor immune evasion .
Table of Biological Activities
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HT-29 (Colon Carcinoma) | <100 | Cell cycle arrest in G2/M phase |
| Antiproliferative | MCF7 (Breast Carcinoma) | <200 | Apoptosis induction |
| IDO Inhibition | HeLa (Cervical Carcinoma) | 61 | Enzyme binding and inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
